3-(dimethylamino)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide
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Description
3-(dimethylamino)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide, also known as DMABN, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Biological Effects of Acetamide and Formamide Derivatives
A review on the biological effects of acetamide, formamide, and their derivatives, including dimethyl derivatives, provides insights into the toxicological profiles and commercial importance of these chemicals. Such compounds continue to be of interest due to their varied biological consequences and environmental toxicology, suggesting a potential area of study for similar compounds like the one (Kennedy, 2001).
Amyloid Imaging in Alzheimer's Disease
The development of amyloid imaging ligands for in vivo measurement in Alzheimer's disease patients showcases the application of complex molecules in medical diagnostics. Compounds structurally related to benzamides, such as those used in PET scans for Alzheimer’s disease, underline the importance of specific functional groups in creating effective diagnostic tools (Nordberg, 2007).
Toxicity and Pharmacology of Hallucinogens
Research on the toxicity and pharmacology of hallucinogens, including N-benzylphenethylamines, highlights the significance of structural modification on biological activity. This may provide a parallel to understanding the research applications of structurally complex compounds, emphasizing the relationship between chemical structure and biological effect (Halberstadt, 2017).
Lurasidone in Psychotic and Mood Disorders
Lurasidone, a novel benzisothiazole antipsychotic drug, demonstrates the therapeutic potential of benzamide derivatives in treating psychiatric conditions. The pharmacology and safety profiles of such compounds underscore their utility in developing treatments for complex diseases (Pompili et al., 2018).
properties
IUPAC Name |
3-(dimethylamino)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3OS/c1-25(2)21-9-6-8-19(15-21)23(27)24-16-18-11-13-26(14-12-18)17-20-7-4-5-10-22(20)28-3/h4-10,15,18H,11-14,16-17H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFZGSJETXOEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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